molecular formula C14H8BrCl4NO2 B4690207 2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B4690207
M. Wt: 443.9 g/mol
InChI Key: QKJFGTINGXGICA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2-bromo-4-chlorophenol with 2,4,5-trichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2-bromo-4-chlorophenol and 2,4,5-trichloroaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-phenylacetamide
  • 2-(2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of multiple halogen atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of bromine and chlorine atoms can also affect its interaction with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl4NO2/c15-8-3-7(16)1-2-13(8)22-6-14(21)20-12-5-10(18)9(17)4-11(12)19/h1-5H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJFGTINGXGICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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